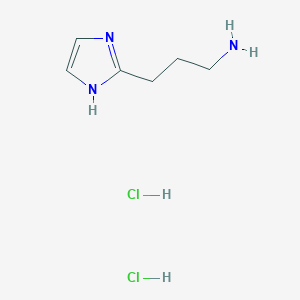
3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride
Overview
Description
“3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride” is a chemical compound with the empirical formula C6H11N3.2ClH . It is a solid substance and is also known as "1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride" .
Synthesis Analysis
The synthesis of imidazole-containing compounds is a topic of interest in the field of medicinal chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular weight of “this compound” is 198.09 . The InChI code for this compound is 1S/C6H11N3.2ClH/c1-2-5(7)6-8-3-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The InChI code for this compound is 1S/C6H11N3.2ClH/c1-2-5(7)6-8-3-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, such as 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride, have been reported to exhibit antibacterial properties . They can inhibit the growth of bacteria, making them useful in the development of new antibacterial drugs .
Antimycobacterial Activity
These compounds also show antimycobacterial activity, which means they can be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
Imidazole derivatives have anti-inflammatory properties . They can reduce inflammation in the body, which makes them potentially useful in treating conditions like arthritis or other inflammatory diseases .
Antitumor Activity
The antitumor activity of imidazole derivatives makes them potential candidates for cancer treatment . They can inhibit the growth of tumor cells, which could be beneficial in the development of new cancer therapies .
Antidiabetic Activity
Imidazole derivatives have been reported to exhibit antidiabetic properties . They can help regulate blood sugar levels, making them potentially useful in the treatment of diabetes .
Anti-allergic Activity
These compounds can also exhibit anti-allergic properties . They can help reduce allergic reactions, which makes them potentially useful in the treatment of allergies .
Antipyretic Activity
Imidazole derivatives can exhibit antipyretic (fever-reducing) properties . This makes them potentially useful in the treatment of conditions that cause fever .
Antioxidant Activity
Lastly, these compounds have been reported to exhibit antioxidant properties . They can help protect the body’s cells from damage caused by free radicals, which makes them potentially useful in the prevention of various diseases .
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been shown to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored away from oxidizing agents and air, as it is air sensitive . It should also be stored under dry inert gas .
properties
IUPAC Name |
3-(1H-imidazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c7-3-1-2-6-8-4-5-9-6;;/h4-5H,1-3,7H2,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZMXGXPCWZCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B3126565.png)
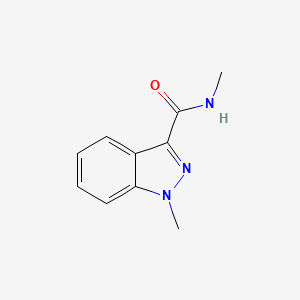
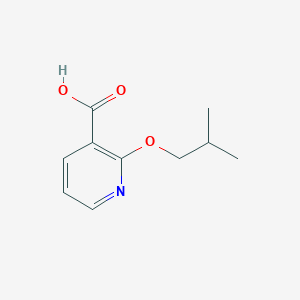
![[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid](/img/structure/B3126620.png)
![4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B3126621.png)
![[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-](/img/structure/B3126630.png)
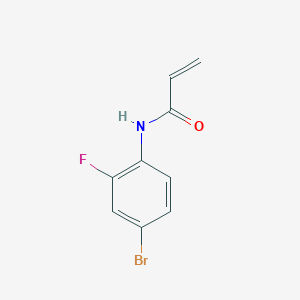
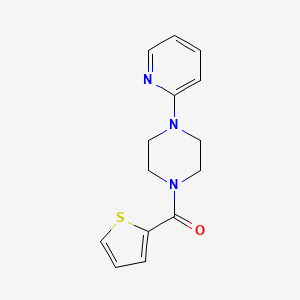

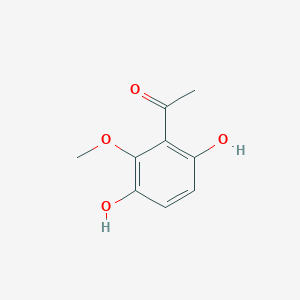

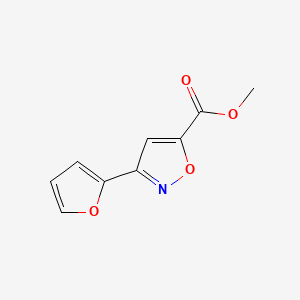

![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)